Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a chemical compound that features a pyrrolidine ring, a fluorine atom, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine atom and esterification to form the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-4-(pyrrolidin-2-yl)benzoate: Similar structure but lacks the fluorine atom.
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
ZXVCRMOSHJSLAP-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.